CBP/p300 ligand 2, specifically known as I-CBP112, is a selective small molecule inhibitor targeting the bromodomains of the CBP (CREB-binding protein) and p300 proteins. These proteins are histone acetyltransferases that play crucial roles in gene expression regulation, cellular growth, and differentiation. The development of I-CBP112 was driven by the need for potent chemical probes that can selectively inhibit CBP/p300 functions, particularly in the context of leukemia, where these proteins are implicated in chromosomal translocations and disease progression .
I-CBP112 is classified as an acetyl-lysine mimetic compound derived from a benzo-oxazepine core structure. Its development involved extensive structure-activity relationship studies to optimize its binding affinity and selectivity for the bromodomains of CBP and p300. The compound has demonstrated nanomolar affinity for these proteins, making it a significant tool for studying their biological functions .
The synthesis of I-CBP112 involved a multi-step chemical process that focused on modifying the benzo-oxazepine scaffold to enhance its binding properties. Key steps included:
The synthesis employed standard organic chemistry techniques, including:
The molecular structure of I-CBP112 features a benzo-oxazepine framework with specific substitutions that mimic acetyl-lysine. The binding mode involves critical interactions with conserved residues in the bromodomain pocket, particularly forming hydrogen bonds with asparagine 1168 and tyrosine 1125 in CBP/p300 .
The crystal structure of the I-CBP112/CBP complex has been resolved at a resolution of 1.6 Å, revealing an induced fit mechanism where the compound adapts to fit into the binding pocket effectively. This structural insight is crucial for understanding how modifications to the ligand can enhance its affinity and selectivity .
I-CBP112 primarily acts through competitive inhibition of the bromodomain's interaction with acetylated lysines on histones or other substrates. The compound's binding stabilizes the bromodomain conformation, preventing substrate recognition.
Key experimental methods used to analyze these reactions included:
I-CBP112 inhibits CBP/p300 by mimicking acetylated lysines, which are natural substrates for these bromodomains. By binding to the bromodomain, it disrupts the positive feedback loop necessary for maintaining CBP/p300 activity in transcriptional regulation.
In cellular models, I-CBP112 has been shown to impair self-renewal capabilities of leukemic cells without significant cytotoxicity, highlighting its potential therapeutic applications in cancer treatment .
I-CBP112 is characterized by:
The compound exhibits:
Relevant analyses have confirmed its purity and structural integrity through various chromatographic techniques .
I-CBP112 serves as a valuable tool in:
Its ability to selectively inhibit CBP/p300 opens avenues for therapeutic strategies aimed at diseases where these proteins are dysregulated .
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1